2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol
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Overview
Description
2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol is a Schiff base compound known for its unique chemical structure and properties. Schiff bases are compounds containing an azomethine group (-C=N-), which are typically formed by the condensation of primary amines with carbonyl compounds.
Preparation Methods
The synthesis of 2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol typically involves the condensation reaction between 2-aminophenol and 2-phenylaziridine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the formation of the Schiff base . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., ethanol, methanol), and catalytic amounts of acids or bases to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol has several scientific research applications, including:
Coordination Chemistry: The compound acts as a ligand, forming stable complexes with various metal ions.
Biological Activities: Schiff bases and their metal complexes have shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: The compound and its derivatives have been explored for their potential use in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol is primarily related to its ability to form stable complexes with metal ions. The azomethine group in the compound acts as a donor site, coordinating with metal ions to form chelates. These metal complexes can then participate in various catalytic and biological processes, depending on the specific metal ion and the reaction conditions .
Comparison with Similar Compounds
2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol can be compared with other Schiff base compounds, such as:
2-[(E)-(2-hydroxyphenyl)iminomethyl]phenol: This compound has a similar structure but with a hydroxyl group instead of an aziridine ring.
2-[(E)-(2-allylphenyl)iminomethyl]phenol:
2-[(E)-(2-methoxyphenyl)iminomethyl]phenol: The presence of a methoxy group in this compound affects its electronic properties and reactivity, making it suitable for different applications in catalysis and material science.
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol |
InChI |
InChI=1S/C15H14N2O/c18-15-9-5-4-8-13(15)10-16-17-11-14(17)12-6-2-1-3-7-12/h1-10,14,18H,11H2/b16-10+ |
InChI Key |
USDFPUMGGIRZDR-MHWRWJLKSA-N |
Isomeric SMILES |
C1C(N1/N=C/C2=CC=CC=C2O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(N1N=CC2=CC=CC=C2O)C3=CC=CC=C3 |
Origin of Product |
United States |
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